Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
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Overview
Description
Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound that features a trifluoromethylsulfonyl group, a tetrahydronaphthalene ring, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Trifluoromethylsulfonyl Group: This step often involves the use of trifluoromethanesulfonic anhydride (Tf2O) under basic conditions.
Esterification: The final step involves the esterification of the intermediate with ethyl acetate in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate would depend on its specific application. Generally, the trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The tetrahydronaphthalene ring can provide structural stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-ethyl-1-oxo-6-(((methyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Ethyl 2-(2-ethyl-1-oxo-6-(((chloromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Uniqueness
Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents.
Biological Activity
Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS No. 1414797-96-8) is a complex organic compound notable for its unique molecular structure, which includes a trifluoromethylsulfonyl group attached to a tetrahydronaphthalene core. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.
The molecular formula of this compound is C17H19F3O6S, with a molecular weight of 408.39 g/mol. The presence of the trifluoromethylsulfonyl group is believed to enhance the compound's lipophilicity and metabolic stability, which are critical factors in pharmacological activity.
Property | Value |
---|---|
Molecular Formula | C17H19F3O6S |
Molecular Weight | 408.39 g/mol |
CAS Number | 1414797-96-8 |
Anticancer Activity
Research into structurally related compounds has indicated promising anticancer properties. For instance, analogs containing naphthalene rings have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to Ethyl 2-(2-ethyl...) exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
Enzyme Inhibition
The trifluoromethylsulfonyl group may impart unique electronic properties that enhance interactions with biological targets. Similar compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, some derivatives have demonstrated inhibition against carbonic anhydrase enzymes, which play roles in tumorigenesis and metastasis .
Interaction with Biological Targets
The interaction studies of related compounds suggest that the trifluoromethylsulfonyl moiety can influence binding affinities towards certain receptors or enzymes. This could potentially lead to the development of new therapeutic agents targeting specific biological pathways .
Case Studies
- Cytotoxicity Assays : In vitro studies on analogs showed that modifications in the naphthalene core significantly affected their cytotoxicity profiles against various cancer cell lines.
- Enzyme Interaction Studies : Research indicated that compounds with similar structures inhibited carbonic anhydrase activity effectively, suggesting potential applications in cancer treatment.
Ongoing Research
Current research focuses on synthesizing and characterizing more derivatives of Ethyl 2-(2-ethyl...) to explore their biological activities further. Investigations are ongoing to assess their pharmacokinetic properties and mechanisms of action within biological systems.
Properties
Molecular Formula |
C17H19F3O6S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 2-[2-ethyl-1-oxo-6-(trifluoromethylsulfonyloxy)-3,4-dihydronaphthalen-2-yl]acetate |
InChI |
InChI=1S/C17H19F3O6S/c1-3-16(10-14(21)25-4-2)8-7-11-9-12(5-6-13(11)15(16)22)26-27(23,24)17(18,19)20/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
GBTBYDMPTHJBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F)CC(=O)OCC |
Origin of Product |
United States |
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